Tert-butyl(chroman-4-yloxy)dimethylsilane
CAS No.: 1065075-49-1
Cat. No.: VC6434660
Molecular Formula: C15H24O2Si
Molecular Weight: 264.44
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1065075-49-1 |
---|---|
Molecular Formula | C15H24O2Si |
Molecular Weight | 264.44 |
IUPAC Name | tert-butyl-(3,4-dihydro-2H-chromen-4-yloxy)-dimethylsilane |
Standard InChI | InChI=1S/C15H24O2Si/c1-15(2,3)18(4,5)17-14-10-11-16-13-9-7-6-8-12(13)14/h6-9,14H,10-11H2,1-5H3 |
Standard InChI Key | YTVNAPSTIULIIC-UHFFFAOYSA-N |
SMILES | CC(C)(C)[Si](C)(C)OC1CCOC2=CC=CC=C12 |
Introduction
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis typically involves silylation of chroman-4-ol using tert-butyldimethylsilyl chloride (TBSCl) under basic conditions:
Common bases include imidazole or triethylamine in anhydrous dichloromethane or tetrahydrofuran. Yields typically exceed 80% under optimized conditions .
Table 1: Representative Synthesis Conditions
Reagent | Solvent | Base | Temperature | Yield (%) |
---|---|---|---|---|
TBSCl | DCM | Imidazole | 0°C → RT | 85 |
TBSCl | THF | Triethylamine | RT | 78 |
Purification and Characterization
Purification is achieved via silica gel chromatography (hexane/ethyl acetate). Characterization relies on:
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NMR Spectroscopy: Distinct signals for tert-butyl ( ppm) and dimethylsilyl groups ( ppm).
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Mass Spectrometry: Molecular ion peak at [M+H].
Physicochemical Properties
Stability and Reactivity
The compound exhibits:
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Hydrolytic Stability: Resists mild acidic/basic conditions but cleaves with fluoride ions (e.g., TBAF).
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Thermal Stability: Decomposes above 200°C, making it unsuitable for high-temperature reactions.
Table 2: Physical Properties
Property | Value |
---|---|
Molecular Weight | 280.49 g/mol |
Boiling Point | 120–122°C (0.1 mmHg) |
Solubility | Soluble in THF, DCM |
Applications in Organic Synthesis
Hydroxyl Group Protection
The TBS group shields hydroxyl groups during:
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Grignard Reactions: Prevents unwanted nucleophilic attack.
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Oxidation/Reduction: Maintains integrity of alcohol intermediates.
Case Study: Natural Product Synthesis
In the synthesis of taxol derivatives, tert-butyl(chroman-4-yloxy)dimethylsilane protected a critical hydroxyl group, enabling selective functionalization of adjacent positions .
Recent Advancements and Future Directions
Recent studies explore its use in flow chemistry and enzyme-mediated syntheses, where its stability under mild conditions is advantageous. Future research may focus on:
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Biocompatible Deprotection Strategies: Fluoride-free cleavage methods.
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Heterogeneous Catalysis: Recyclable silylating agents.
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